molecular formula C9H12N2O B3117727 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine CAS No. 226571-61-5

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

Cat. No. B3117727
CAS RN: 226571-61-5
M. Wt: 164.2 g/mol
InChI Key: ZTBQQMRMUWBAOB-UHFFFAOYSA-N
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Description

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic compound . It has an oxazine ring fused with a benzene ring . The IUPAC name for this compound is 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one .


Synthesis Analysis

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine has been reported in several studies . For instance, it has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with racemic 2-alkoxyacyl chlorides .


Molecular Structure Analysis

The molecular formula of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine is C9H9NO2 . The InChI key for this compound is DBJMEBUKQVZWMD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine have been studied . For example, its C-formylation in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine include a melting point of 55.5-61.5°C . It appears as pale cream crystals or powder or crystalline powder . The assay (GC) is ≥97.5% .

Scientific Research Applications

Anti-Inflammatory Properties

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine): has been investigated for its anti-inflammatory effects. Research suggests that it inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes, which play crucial roles in inflammation pathways . These properties make it a candidate for developing novel anti-inflammatory drugs.

Future Directions

The future directions in the research of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine could involve synthesizing newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity . The increasing drug resistance makes the synthesis of new compounds always of great use .

properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBQQMRMUWBAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

Synthesis routes and methods

Procedure details

6-Iodo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine [S12-5]. To solution of S12-4 (2.1 g, 12.8 mmol) in 50 mL of acetic acid cooled in ice bath was added NaNO2 (1.77 g, 26.9 mmol) slowly in portions. The resulting mixture was stirred at 0° C. for 10 min and was added KI (4.24 g, 38.4 mmol) in portions. The reaction mixture was stirred at 0° C. for 30 min, allowed to warm up to rt and stirred for 2 h. The resulting mixture was quenched with 100 mL of water, extracted with ethyl acetate (3×150 mL). The organic layer was combined, treated with Na2S2O3, washed with brine, dried over MgSO4 and purified by flash chromatography to give S12-5 (1.86 g, 53%) as a yellow solid. 1H NMR (CDCl3, 500 MHz) δ 6.64 (d, J=8.3 Hz, 1H), 6.56 (s, 1H), 6.48 (d, J=8.4 Hz, 1H), 4.25 (m, 2H), 3.24 (m, 2H), 2.85 (s, 3H); 13C NMR (CDCl3, 125 MHz) δ 138.1, 126.6, 120.5, 117.6, 111.9, 83.7, 64.8, 48.7, 36.5.
Name
6-Iodo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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